molecular formula C10H11BrOS B114467 (1-Bromocyclopentyl)-2-thienyl ketone CAS No. 94139-04-5

(1-Bromocyclopentyl)-2-thienyl ketone

Cat. No. B114467
CAS RN: 94139-04-5
M. Wt: 259.16 g/mol
InChI Key: ZUMUBEYQNBPOND-UHFFFAOYSA-N
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Description

“(1-Bromocyclopentyl)-2-thienyl ketone” likely contains a cyclopentyl ring (a ring of five carbon atoms) with a bromine atom attached, and a ketone functional group (a carbon double-bonded to an oxygen atom) attached to a thienyl group (a sulfur-containing ring similar to benzene) .


Molecular Structure Analysis

Cycloalkanes, like the cyclopentyl group in this compound, are saturated hydrocarbons that form a ring structure . The thienyl group is a heterocyclic compound that contains a sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Bromocyclopentyl)-2-thienyl ketone” would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and more .

Scientific Research Applications

Domino Transformations and Aza-Michael Reactions

A study conducted by Rulev et al. (2007) explored domino transformations of gem-trifluoroacetyl(bromo)alkenes, triggering aza-Michael/hydroxyalkylation reactions. This process results in the formation of 2-amino-1-trifluoromethyl indenols, with intermediate captodative aminoalkenes. Such transformations underscore the synthetic utility of bromoalkenes in constructing complex molecules with significant biological relevance, suggesting a parallel utility for compounds like "(1-Bromocyclopentyl)-2-thienyl ketone" in synthesizing novel bioactive compounds (Rulev et al., 2007).

Antioxidant Evaluation and Molecular Docking

Althagafi (2022) assessed the antioxidant activities of new di-2-thienyl ketones festooned with thiazole or pyridine moiety. The synthesis involved (5-bromothien-2-yl) (4-acetyl-3-methyl-5-phenylaminothien-2-yl) ketone as a precursor, demonstrating the compound's potential in developing antioxidants. The study incorporated quantum chemical calculations and molecular docking, indicating the compound's utility in designing molecules with specific biological activities (Althagafi, 2022).

Asymmetric Catalysis

Biradar et al. (2009) reported on the direct asymmetric catalytic addition of (2-thienyl)aluminum reagents to ketones, achieving chiral tertiary 2-thienyl alcohols with high enantioselectivity. This illustrates the strategic use of thienyl compounds in enantioselective synthesis, which is a cornerstone of pharmaceutical chemistry, highlighting potential applications for "(1-Bromocyclopentyl)-2-thienyl ketone" in the synthesis of chiral molecules (Biradar et al., 2009).

Synthesis and Characterization of Heterocyclic Compounds

Research by Conradie et al. (2008) on thienyl-containing β-Diketones reveals the synthesis and characterization of compounds exhibiting keto-enol tautomerism. This work highlights the importance of thienyl groups in modifying the electronic properties of molecules, suggesting potential research applications for "(1-Bromocyclopentyl)-2-thienyl ketone" in studying and manipulating tautomerism in organic compounds (Conradie et al., 2008).

Future Directions

The future directions for research on “(1-Bromocyclopentyl)-2-thienyl ketone” would depend on its potential applications. If it has interesting chemical properties or could be used to synthesize other useful compounds, it might be a subject of future study .

properties

IUPAC Name

(1-bromocyclopentyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrOS/c11-10(5-1-2-6-10)9(12)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMUBEYQNBPOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240797
Record name (1-Bromocyclopentyl)-2-thienyl ketone
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Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromocyclopentyl)-2-thienyl ketone

CAS RN

94139-04-5
Record name (1-Bromocyclopentyl)-2-thienylmethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Bromocyclopentyl)-2-thienyl ketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Bromocyclopentyl)-2-thienyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromocyclopentyl)-2-thienyl ketone
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